(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
Synthesis Analysis
A recent study reported a transition metal-free, base-mediated one-pot approach for constructing the benzo[b][1,4,5]oxathiazepine 1-oxide core. The synthesis involves an intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated NH-sulfoximine, followed by intramolecular aromatic nucleophilic substitution (SNAr). This strategy allows the formation of both C–N and C–O bonds simultaneously in a single step. The method demonstrates a broad substrate scope, simple reaction conditions (room temperature), and cost-effective reagents. The resulting benzo[b][1,4,5]oxathiazepine 1-oxides serve as promising bioactive scaffolds.
Molecular Structure Analysis
The molecular structure of ®-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide comprises the fused pyrido-oxathiazepine ring system. The absolute configurations of separable diastereomers have been confirmed by 2D NMR spectroscopy. Additionally, the relative configuration of a specific isomer was assigned using 2D NMR and X-ray crystallography .
Scientific Research Applications
Synthesis and Structural Studies
(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide and its derivatives are involved in the synthesis of various biologically significant compounds. The structural analogs of this compound have been investigated for their valuable biological activities, especially in the context of their antiviral, antimicrobial, and antitumor properties. These compounds are significant in the construction of bioactive molecules due to their role as molecular platforms (Youssef, Azab, & Youssef, 2012).
Pharmacological Applications
Some structural derivatives of this compound have shown promising pharmacological properties. For instance, benzopyridooxathiazepine derivatives have been identified as novel potent antimitotic agents, demonstrating significant pharmacological profiles against tumor cell lines, attributed to their inhibition of tubulin polymerization (Gallet et al., 2009).
Chemical Stability and Degradation Studies
The stability of this compound derivatives under various stress conditions has been a subject of research. Studies exploring their degradation kinetics under conditions such as hydrolytic, oxidative, photolytic, and thermal settings provide insights into their stability profiles, which is crucial for pharmaceutical development (Lecoeur et al., 2012).
Novel Heterocyclic Systems and Antimicrobial Activity
Research has been conducted on synthesizing new heterocyclic systems incorporating this compound derivatives. These studies have led to the creation of novel compounds with potential antimicrobial properties, contributing to the field of medicinal chemistry (Ibrahim & Ali, 2010).
Properties
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-4-10-14(11,12)8-5-9-3-2-7(8)13-6/h2-3,5-6,10H,4H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKASUVTCOXCTL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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